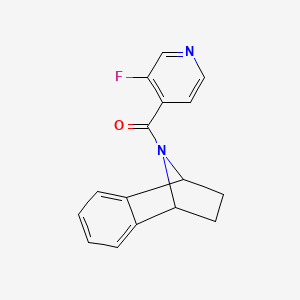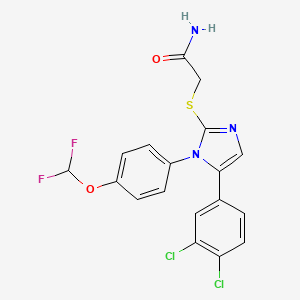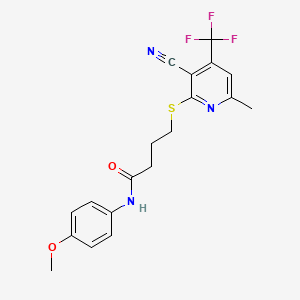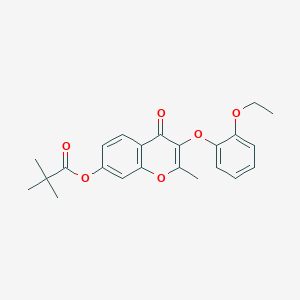![molecular formula C17H11ClN4O4 B2811746 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1105234-28-3](/img/structure/B2811746.png)
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chlorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule that contains several different functional groups and structural features. These include a chlorophenyl group, a furanyl group, an oxadiazolyl group, a methylisoxazole group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in acid-base reactions, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the furanyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in non-polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives demonstrates the synthetic versatility of furan-2-yl and oxadiazole groups in creating heterocyclic compounds with potential applications in various fields, including materials science and medicinal chemistry. These compounds were synthesized from furan-2-carboxylic acid hydrazide, highlighting the chemical reactivity and utility of such structures in producing a wide range of derivatives through Mannich base formation and methyl derivatization (M. Koparır, A. Çetin, A. Cansiz, 2005).
Antimicrobial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole and furan-2-yl have been explored for their antimicrobial and antifungal properties. For instance, azole derivatives starting from furan-2-carbohydrazide have been synthesized, demonstrating activity against various microorganisms, which suggests the potential of such compounds in developing new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).
Application in Energetic Materials
The synthesis of energetic materials based on oxadiazole structures, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlights the potential of oxadiazole derivatives in applications requiring high thermal stability and low sensitivity to impact and friction. These properties make them suitable candidates for safer explosive materials (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).
Biological Effects and Drug Development
Studies on naphtho[2,1-b]furan-2-carbohydrazide derivatives, including those containing 1,3,4-oxadiazole rings, indicate significant biological effects such as anticancer and antiangiogenic activities. This underscores the potential of furan-2-yl and oxadiazole derivatives in the development of new therapeutic agents, where the structural features of these compounds can be exploited to target specific biological pathways (S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. Ananda Kumar, N. R. Thimmegowda, P. Nagegowda, M. Karuna Kumar, K. Rangappa, 2010).
Future Directions
The compound could be of interest for further study due to its complex structure and the presence of several functional groups known to exhibit biological activity. Potential areas of research could include exploring its synthesis, investigating its physical and chemical properties, and studying its biological activity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O4/c1-9-13(14(22-26-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(25-17)12-7-4-8-24-12/h2-8H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNESZNMXMCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2811668.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2811671.png)
![2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2811672.png)

![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)
![N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B2811677.png)
![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2811685.png)

